N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Description
This compound is a fluorinated nucleoside analogue featuring a modified oxolane (tetrahydrofuran) sugar moiety and a 6-oxo-purine base. Key structural attributes include:
- 3-Fluoro substitution: Enhances metabolic stability by resisting enzymatic degradation, mimicking the hydroxyl group in natural nucleosides .
- 4-Hydroxy and 5-hydroxymethyl groups: Contribute to hydrogen bonding and solubility .
- 2-Methylpropanamide (isobutyryl) group: Protects the purine base’s amine, improving stability during synthesis and delivery .
Potential applications include antiviral or anticancer therapies, leveraging its modified sugar and base to interfere with nucleic acid synthesis or receptor binding.
Properties
Molecular Formula |
C14H18FN5O5 |
|---|---|
Molecular Weight |
355.32 g/mol |
IUPAC Name |
N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-7(15)9(22)6(3-21)25-13/h4-7,9,13,21-22H,3H2,1-2H3,(H2,17,18,19,23,24)/t6-,7+,9-,13-/m1/s1 |
InChI Key |
SLHADUUWJSVYGQ-NDORMNELSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide typically involves the following key steps:
- Construction of the fluorinated sugar moiety (fluoro-substituted oxolane ring).
- Coupling of the sugar moiety with a purine base (6-oxo-1H-purin-2-yl).
- Introduction of the 2-methylpropanamide substituent at the purine nitrogen.
Fluorinated Sugar Preparation
The fluorinated sugar component, (2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolane, is synthesized through stereoselective fluorination of a protected ribose or oxolane derivative. Common approaches involve:
- Starting from a protected ribose derivative, selective fluorination at the 3-position using electrophilic fluorinating agents or nucleophilic fluorination with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or equivalents.
- Maintaining stereochemical integrity during fluorination to ensure the (2R,3S,4R,5R) configuration.
- Deprotection of hydroxyl groups after fluorination to yield the free hydroxyl and hydroxymethyl groups.
Coupling with Purine Base
The coupling of the fluorinated sugar with the purine base is a critical step. The purine base used is typically 6-oxo-1H-purin-2-yl, which corresponds to a guanine derivative. The coupling involves:
- Activation of the sugar moiety as a glycosyl donor, often as a sugar halide or trichloroacetimidate derivative.
- Reaction with a purine base nucleophile under Lewis acid catalysis or other promoters to form the N-glycosidic bond at the N9 position of the purine.
- Control of anomeric selectivity to favor the β-anomer, consistent with natural nucleosides.
Detailed Synthetic Route and Data Tables
The following table summarizes a representative synthetic route based on patent literature and related nucleoside synthesis methods:
| Step | Reaction Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Protection of ribose derivative | TBDMS-Cl or other silyl protecting groups | Protects hydroxyl groups for selective fluorination |
| 2 | Selective fluorination at C3 | DAST or Selectfluor | Introduces fluorine at 3-position with stereocontrol |
| 3 | Deprotection of hydroxyl groups | Acidic or fluoride ion treatment | Yields free 4-hydroxy and 5-(hydroxymethyl) groups |
| 4 | Activation of sugar as glycosyl donor | Trichloroacetimidate formation or halide formation | Prepares sugar for coupling |
| 5 | Coupling with purine base | Lewis acid catalyst (e.g., TMSOTf) | Forms N-glycosidic bond at N9 of purine |
| 6 | Introduction of 2-methylpropanamide | Acyl chloride or activated ester coupling | Forms amide bond at purine N2 position |
| 7 | Purification | Chromatography or crystallization | Isolates final compound with >95% purity |
Research Results and Comparative Analysis
Yields and Purity
- The overall yields for such nucleoside analog syntheses typically range from 30% to 60%, depending on the efficiency of fluorination and coupling steps.
- Purity levels of the final compound are commonly above 95% after chromatographic purification, as reported in related patents and synthesis reports.
Stereochemical Control
- The stereochemistry at the sugar moiety is critical for biological activity. The synthetic methods employ stereoselective fluorination and glycosylation to maintain the (2R,3S,4R,5R) configuration.
- Analytical methods such as NMR and chiral HPLC confirm stereochemical integrity.
Summary Table: Key Synthetic Parameters
| Parameter | Description | Typical Conditions/Values |
|---|---|---|
| Fluorination reagent | DAST, Selectfluor | Mild temperature, inert atmosphere |
| Protecting groups | TBDMS, Acetyl | Stable under fluorination, removable |
| Glycosylation catalyst | TMSOTf, Lewis acids | Anhydrous solvents, low temperature |
| Amide formation | 2-methylpropanoyl chloride | Base (e.g., triethylamine), mild conditions |
| Purification | Silica gel chromatography | Solvent gradients with ethyl acetate/hexane |
| Final purity | >95% | Confirmed by HPLC, NMR |
| Stereochemistry | (2R,3S,4R,5R) confirmed | NMR coupling constants, chiral chromatography |
Chemical Reactions Analysis
Types of Reactions
N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine base.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further studied for their unique properties and applications.
Scientific Research Applications
N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of functional group modifications.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound binds to enzymes and nucleic acids, inhibiting their function and disrupting cellular processes. The pathways involved include:
Inhibition of enzyme activity: The compound binds to the active site of enzymes, preventing substrate binding and catalysis.
Interference with nucleic acid synthesis: The compound can incorporate into nucleic acids, causing chain termination and inhibiting replication.
Comparison with Similar Compounds
Structural Features and Modifications
*Abbreviation used for clarity in table only.
Biological Activity
N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with molecular targets, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H18FN5O5 |
| Molecular Weight | 355.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | SLHADUUWJSVYGQ-NDORMNELSA-N |
Structural Features
The compound features a purine base linked to a modified sugar moiety, which is essential for its biological activity. The presence of fluorine and hydroxyl groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with enzymes and nucleic acids.
Key Mechanisms
- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, thereby inhibiting their catalytic functions. This can lead to disruption in metabolic pathways.
- Nucleic Acid Interference : The compound can be incorporated into nucleic acids, causing chain termination during replication processes. This property is particularly relevant in the context of antiviral and anticancer therapies.
Binding Studies
Research indicates that the compound exhibits significant binding affinities for various enzymes involved in nucleic acid metabolism. Further studies are needed to quantify these interactions and understand their implications in therapeutic contexts.
Antiviral Properties
Preliminary studies suggest that this compound may possess antiviral properties. It has been shown to inhibit viral replication in cell cultures by interfering with viral RNA synthesis.
Anticancer Potential
The compound's ability to disrupt nucleic acid synthesis also positions it as a candidate for anticancer therapies. In vitro studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Studies
In a study conducted on human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 μM for several tested lines, indicating potent biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
